molecular formula C18H26O B055635 1-(Decyloxy)-4-ethynylbenzene CAS No. 125151-62-4

1-(Decyloxy)-4-ethynylbenzene

Cat. No.: B055635
CAS No.: 125151-62-4
M. Wt: 258.4 g/mol
InChI Key: URRNONKKPITKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Decyloxy)-4-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a decyloxy group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Decyloxy)-4-ethynylbenzene typically involves the following steps:

    Formation of the Decyloxy Group: This can be achieved by reacting decanol with a suitable benzene derivative under conditions that promote ether formation.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a halogenated benzene derivative reacts with an acetylene compound in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(Decyloxy)-4-ethynylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of ethylbenzene derivatives.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

1-(Decyloxy)-4-ethynylbenzene has several applications in scientific research:

    Materials Science: Used in the development of organic semiconductors and liquid crystals.

    Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Chemical Sensors: Utilized in the design of sensors for detecting various chemical species.

Mechanism of Action

The mechanism by which 1-(Decyloxy)-4-ethynylbenzene exerts its effects is primarily through its interaction with other molecules via its ethynyl and decyloxy groups. These interactions can influence the electronic properties of materials, making it valuable in applications like organic electronics. The molecular targets and pathways involved include:

    Electron Transport: Facilitates electron transport in organic semiconductors.

    Molecular Recognition: The ethynyl group can participate in π-π interactions, enhancing molecular recognition capabilities.

Comparison with Similar Compounds

  • 1-(Octyloxy)-4-ethynylbenzene
  • 1-(Hexyloxy)-4-ethynylbenzene
  • 1-(Butyloxy)-4-ethynylbenzene

Comparison: 1-(Decyloxy)-4-ethynylbenzene is unique due to its longer alkyl chain (decyloxy group), which can influence its solubility, melting point, and interaction with other molecules. This makes it particularly suitable for applications requiring specific physical properties, such as in liquid crystals and organic semiconductors.

Properties

IUPAC Name

1-decoxy-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O/c1-3-5-6-7-8-9-10-11-16-19-18-14-12-17(4-2)13-15-18/h2,12-15H,3,5-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRNONKKPITKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561546
Record name 1-(Decyloxy)-4-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125151-62-4
Record name 1-(Decyloxy)-4-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Decyloxy)-4-ethynylbenzene
Reactant of Route 2
Reactant of Route 2
1-(Decyloxy)-4-ethynylbenzene
Reactant of Route 3
Reactant of Route 3
1-(Decyloxy)-4-ethynylbenzene
Reactant of Route 4
Reactant of Route 4
1-(Decyloxy)-4-ethynylbenzene
Reactant of Route 5
Reactant of Route 5
1-(Decyloxy)-4-ethynylbenzene
Reactant of Route 6
Reactant of Route 6
1-(Decyloxy)-4-ethynylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.